2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine
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Overview
Description
2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of two methyl groups at the 2 and 7 positions of the indole ring, and an ethanamine group at the 3 position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine typically involves the reaction of 2,7-dimethylindole with ethylamine. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,7-dimethylindole is reacted with ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The ethanamine group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and pharmacological properties .
Scientific Research Applications
2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: This compound has similar structural features but with phenyl groups instead of methyl groups.
N-methyl-1H-indol-3-yl)ethanamine: This compound has a methyl group on the nitrogen atom of the indole ring.
Uniqueness
The presence of the 2 and 7 methyl groups in 2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine imparts unique chemical and biological properties, making it distinct from other indole derivatives. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C12H17ClN2 |
---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
2-(2,7-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11;/h3-5,14H,6-7,13H2,1-2H3;1H |
InChI Key |
QXDMFOJZYNZETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCN.Cl |
Origin of Product |
United States |
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